molecular formula C6H5FN2O2 B102729 6-Fluoro-2-methyl-3-nitropyridine CAS No. 18605-16-8

6-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B102729
CAS No.: 18605-16-8
M. Wt: 156.11 g/mol
InChI Key: JVLRFRZVCOWBDY-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2. It is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further functionalized to introduce the methyl group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluorination and methylation steps .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 6-Fluoro-2-methyl-3-aminopyridine.

    Oxidation: 6-Fluoro-2-carboxy-3-nitropyridine.

Scientific Research Applications

6-Fluoro-2-methyl-3-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methyl-3-nitropyridine is unique due to the combination of the fluorine, methyl, and nitro groups on the pyridine ring.

Properties

IUPAC Name

6-fluoro-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRFRZVCOWBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496867
Record name 6-Fluoro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18605-16-8
Record name 6-Fluoro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-2-methyl-3-nitropyridine
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